molecular formula C21H29NO2 B1251887 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)- CAS No. 13648-01-6

17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-

Cat. No. B1251887
CAS RN: 13648-01-6
M. Wt: 327.5 g/mol
InChI Key: NYIRPOUXYQWAQW-OBQKJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Methylandrosta-2,4-dieno[2,3-d]isoxazol-17beta-ol is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

  • Antitumor Activity in Prostate Cancer

    • Novel steroidal C-17 benzoazoles and pyrazines, including compounds related to 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, have shown potent inhibitory effects on human CYP17 enzyme and antagonist activity on androgen receptors, both wild type and mutant. These compounds, particularly 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, have demonstrated efficacy in inhibiting the growth of androgen-dependent prostate cancer cells and tumor xenografts, suggesting potential for prostate cancer treatment (Handratta et al., 2005).
  • Synthesis and Biological Activity

    • Research has focused on synthesizing various 17-heterocyclic substituted androstene derivatives, including those with structural similarities to 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, as inhibitors of human 17α-hydroxylase/C_(17,20)-lyase, showing potential for treating benign prostatic hypertrophy and prostate cancer (Cheng, 2001).
  • Chemical Synthesis and Reactivity

    • The compound's reactivity has been explored in various chemical syntheses, such as the reaction of 17-oxoandrost-2,4-dieno[2,3-d]isoxazole with arylzirconium tributoxides to produce C-17 aryl carbinols. This demonstrates the compound's potential as a versatile intermediate in steroid chemistry (Kumar & Bell, 1989).
  • Improved Synthesis for Therapeutic Applications

    • Improved synthesis methods have been developed for derivatives like 17-(5′-isoxazolyl) androst-4,16-dien-3-one, which have potential uses in the treatment of prostate cancer and benign prostatic hypertrophy, highlighting the significance of this compound in developing new therapeutic agents (Ji, 2002).

properties

CAS RN

13648-01-6

Product Name

17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol

InChI

InChI=1S/C21H29NO2/c1-19-11-13-12-22-24-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h10,12,15-17,23H,4-9,11H2,1-3H3/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

NYIRPOUXYQWAQW-OBQKJFGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NO5

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NO5

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
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17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
Reactant of Route 3
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17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
Reactant of Route 4
17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
Reactant of Route 5
17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
Reactant of Route 6
17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-

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